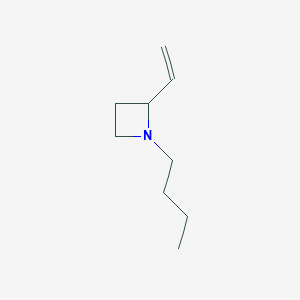

1-Butyl-2-vinylazetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Butil-2-vinilazetidina es un compuesto heterocíclico que contiene nitrógeno con una estructura de anillo de cuatro miembros. Este compuesto forma parte de la familia de las azetidinas, que se caracteriza por su significativa tensión de anillo y su reactividad única. La presencia de grupos butilo y vinilo unidos al anillo de azetidina hace que 1-Butil-2-vinilazetidina sea un tema interesante para la investigación química y las aplicaciones industriales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: 1-Butil-2-vinilazetidina puede sintetizarse a través de diversos métodos. Un enfoque común involucra la alquilación de aminas primarias con bis-triflatos de 2-sustituidos-1,3-propanodiol generados in situ . Otro método incluye la síntesis de una sola etapa de heterociclos que contienen nitrógeno a partir de dihaluros de alquilo y aminas primarias bajo irradiación de microondas . Además, la alquilación directa de 1-azabiciclo[1.1.0]butano con reactivos organometálicos en presencia de triflato de cobre(II) puede proporcionar rápidamente azetidinas bifuncionales .

Métodos de Producción Industrial: La producción industrial de 1-Butil-2-vinilazetidina puede implicar rutas sintéticas escalables como la alquilación de azetidinas con reactivos organometálicos. El uso de irradiación de microondas y catalizadores de soporte sólido puede mejorar la eficiencia y el rendimiento del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: 1-Butil-2-vinilazetidina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo vinilo en un grupo etilo.

Sustitución: El grupo vinilo puede participar en reacciones de sustitución con diversos electrófilos.

Reactivos y Condiciones Comunes:

Oxidación: Agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.

Reducción: Agentes reductores como hidruro de litio y aluminio o gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Electrófilos como halógenos o cloruros de sulfonilo en condiciones suaves.

Productos Principales:

Oxidación: Formación de óxidos de azetidina.

Reducción: Formación de 1-butil-2-etilazetidina.

Sustitución: Formación de azetidinas sustituidas con diversos grupos funcionales.

Aplicaciones Científicas De Investigación

1-Butil-2-vinilazetidina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas complejas y polímeros.

Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.

Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades únicas.

Mecanismo De Acción

El mecanismo de acción de 1-Butil-2-vinilazetidina involucra su interacción con varios objetivos moleculares y vías. La reactividad del compuesto está impulsada por la considerable tensión de anillo del anillo de azetidina, lo que facilita la ruptura y formación de enlaces en condiciones apropiadas . El grupo vinilo puede participar en reacciones de polimerización, mientras que el grupo butilo proporciona interacciones hidrófobas con moléculas diana .

Compuestos Similares:

Azetidina: El compuesto principal con una estructura de anillo de cuatro miembros.

1-Butilazetidina: Estructura similar pero carece del grupo vinilo.

2-Vinilazetidina: Estructura similar pero carece del grupo butilo.

Singularidad: 1-Butil-2-vinilazetidina es única debido a la presencia de grupos butilo y vinilo, que imparten propiedades químicas y físicas distintas.

Comparación Con Compuestos Similares

Azetidine: The parent compound with a four-membered ring structure.

1-Butylazetidine: Similar structure but lacks the vinyl group.

2-Vinylazetidine: Similar structure but lacks the butyl group.

Uniqueness: 1-Butyl-2-vinylazetidine is unique due to the presence of both butyl and vinyl groups, which impart distinct chemical and physical properties.

Propiedades

Número CAS |

359818-96-5 |

|---|---|

Fórmula molecular |

C9H17N |

Peso molecular |

139.24 g/mol |

Nombre IUPAC |

1-butyl-2-ethenylazetidine |

InChI |

InChI=1S/C9H17N/c1-3-5-7-10-8-6-9(10)4-2/h4,9H,2-3,5-8H2,1H3 |

Clave InChI |

KAIBNPJDASLTHA-UHFFFAOYSA-N |

SMILES canónico |

CCCCN1CCC1C=C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11923712.png)

![1-Oxaspiro[4.4]non-6-en-2-one](/img/structure/B11923730.png)

![1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11923749.png)

![Imidazo[1,5-a]pyridin-7-amine](/img/structure/B11923768.png)

![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923776.png)